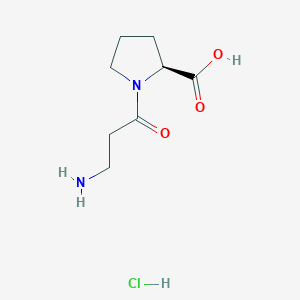![molecular formula C17H24N2O3 B2487101 Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate CAS No. 712309-80-3](/img/structure/B2487101.png)
Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate involves various chemical reactions. For instance, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared through the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, characterized by NMR spectroscopy and single-crystal X-ray diffraction (Navarrete-Vázquez et al., 2011). Similarly, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate synthesis involved condensation followed by H2/Pd/C reduction (Al-Said & Al-Sghair, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various techniques. The crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, for example, was determined by single-crystal X-ray crystallography, providing insights into the intermolecular and intramolecular hydrogen bonding interactions (Manolov et al., 2012).
Chemical Reactions and Properties
Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate and its analogs undergo various chemical reactions, yielding a range of products. For instance, the synthesis of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates involved reactions that demonstrated local anesthetic activity in mice (Mosti et al., 1994).
Physical Properties Analysis
The physical properties, such as crystallization behavior and hydrogen-bonding interactions, significantly influence the applications and functionalities of these compounds. The crystallographic study of N-[4-(Ethoxycarbon)ylphenyl]-p-tolylsulfonamide, for instance, highlighted the importance of intermolecular N—H⋯O interactions in stabilizing the crystal structure (Xing & Nan, 2005).
Chemical Properties Analysis
The chemical properties of Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate derivatives, including reactivity and potential biological activity, have been a subject of interest. For example, the anti-juvenile hormone agent ethyl 4-(2-benzylhexyloxy)benzoate was shown to inhibit juvenile hormone synthesis, demonstrating the compound's potential bioactivity (Kaneko et al., 2011).
Wirkmechanismus
Target of Action
Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate, also known as Ethyl piperidinoacetylaminobenzoate , is a small molecule that primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme responsible for producing nitric oxide (NO), a critical cellular signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
Mode of Action
It is believed to interact with its targets (nos enzymes) and potentially modulate their activity . This modulation could lead to changes in the production of nitric oxide, thereby affecting the physiological processes that NO is involved in .
Biochemical Pathways
Nitric oxide plays a crucial role in various pathways, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
These properties are critical for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its potential interaction with NOS enzymes, it might influence the production of nitric oxide and thereby affect various physiological processes, including vasodilation, immune response, and neurotransmission .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(4-methylpiperidin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-22-17(21)14-4-6-15(7-5-14)18-16(20)12-19-10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKKZNAEXNYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)
![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)

